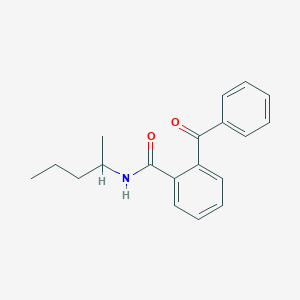

2-benzoyl-N-(1-methylbutyl)benzamide

Description

Properties

Molecular Formula |

C19H21NO2 |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

2-benzoyl-N-pentan-2-ylbenzamide |

InChI |

InChI=1S/C19H21NO2/c1-3-9-14(2)20-19(22)17-13-8-7-12-16(17)18(21)15-10-5-4-6-11-15/h4-8,10-14H,3,9H2,1-2H3,(H,20,22) |

InChI Key |

MGQKBHBGFZNBKG-UHFFFAOYSA-N |

SMILES |

CCCC(C)NC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |

Canonical SMILES |

CCCC(C)NC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 2 Benzoyl N 1 Methylbutyl Benzamide and Its Analogues

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For 2-benzoyl-N-(1-methylbutyl)benzamide, HRMS provides an exact mass measurement, which is then used to confirm its molecular formula.

The fragmentation pattern observed in the mass spectrum offers further structural insights. In related benzamide (B126) structures, a common fragmentation involves the loss of the amide group (NH2), leading to the formation of a stable benzoyl cation. researchgate.net This cation can then undergo further fragmentation to produce a phenyl cation. researchgate.net For instance, in the mass spectrum of benzamide, the molecular ion peak is observed, and subsequent fragmentation leads to characteristic ions at m/z 105 (benzoyl cation) and m/z 77 (phenyl cation). researchgate.netnist.gov This established fragmentation behavior in similar compounds aids in the interpretation of the mass spectrum of this compound.

Table 1: High-Resolution Mass Spectrometry Data for a Related Benzamide

| Ion | m/z (Observed) | Formula |

| [M]+ | 121.1366 | C₇H₇NO |

| [M-NH₂]+ | 105 | C₇H₅O |

| [C₆H₅]+ | 77 | C₆H₅ |

Data derived from NIST Mass Spectrometry Data for Benzamide. nist.gov

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals and establishes the connectivity within the molecule.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the two benzene (B151609) rings, the protons of the 1-methylbutyl group, and the amide proton. The chemical shifts (δ) of these protons are influenced by their electronic environment. For example, in a simple benzamide, the aromatic protons typically appear in the range of δ 7.4-8.1 ppm. chemicalbook.com The protons of the alkyl chain will appear in the upfield region of the spectrum.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.2 - 8.1 | Multiplet |

| Amide N-H | ~7.0 - 8.5 | Broad Singlet |

| CH (on alkyl chain) | ~4.0 - 4.5 | Multiplet |

| CH₂ (on alkyl chain) | ~1.4 - 1.7 | Multiplet |

| CH₃ (on alkyl chain) | ~0.9 - 1.3 | Multiplet |

Predicted values are based on typical ranges for similar functional groups.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum of this compound will show signals for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the 1-methylbutyl group. The carbonyl carbons are characteristically deshielded and appear at the downfield end of the spectrum, typically in the range of 165-175 ppm. redalyc.org Aromatic carbons resonate in the approximate range of 120-140 ppm, while the aliphatic carbons appear in the upfield region.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic (C) | 125 - 140 |

| Aliphatic (CH, CH₂, CH₃) | 10 - 60 |

Predicted values are based on typical ranges for similar functional groups.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu This is crucial for establishing the connectivity within the 1-methylbutyl chain and for assigning adjacent protons on the aromatic rings. Cross-peaks in the COSY spectrum connect the signals of coupled protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduepfl.ch It allows for the direct assignment of carbon signals based on the already assigned proton signals. The HSQC spectrum shows a cross-peak for each C-H bond. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. sdsu.eduepfl.ch This is particularly powerful for identifying the connectivity between different fragments of the molecule, such as linking the 1-methylbutyl group to the amide nitrogen and the benzoyl group to the benzamide core. For instance, a correlation would be expected between the amide proton and the carbonyl carbon, as well as between the protons of the 1-methylbutyl group and the amide carbonyl carbon. redalyc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum will exhibit characteristic absorption bands for the N-H bond, the C=O bonds of the ketone and amide, and the C-H bonds of the aromatic and aliphatic parts. The N-H stretching vibration typically appears as a sharp band around 3300 cm⁻¹. The carbonyl (C=O) stretching vibrations are strong and sharp, appearing in the region of 1630-1700 cm⁻¹. Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Amide (N-H) | Stretch | ~3300 |

| Aromatic (C-H) | Stretch | >3000 |

| Aliphatic (C-H) | Stretch | <3000 |

| Ketone (C=O) | Stretch | ~1680 - 1700 |

| Amide (C=O) | Stretch | ~1630 - 1660 |

| Aromatic (C=C) | Stretch | ~1450 - 1600 |

Data based on typical IR frequencies for these functional groups. nist.govnist.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

While spectroscopic methods provide the connectivity of a molecule, X-ray crystallography can provide an unambiguous three-dimensional structure, including absolute stereochemistry and conformational details, provided a suitable single crystal can be grown. For chiral molecules like this compound, which has a stereocenter at the 1-position of the butyl group, X-ray crystallography would be the definitive method to determine its absolute configuration (R or S). Furthermore, it would reveal the precise bond angles, bond lengths, and the torsional angles that define the molecule's conformation in the solid state. For related complex benzamide structures, X-ray crystallography has been used to determine these parameters with high precision. researchgate.net

Investigations into the Biological Activity Profiles of 2 Benzoyl N 1 Methylbutyl Benzamide and Its Analogues

Antimicrobial Activity Research

The antimicrobial potential of benzamide (B126) derivatives has been a subject of significant scientific inquiry. Studies have evaluated their ability to inhibit the growth of both pathogenic fungi, particularly those affecting agriculture, and various bacterial strains, including those with resistance to existing antibiotics.

Diseases caused by phytopathogenic fungi are a major threat to agriculture, leading to significant crop losses. jst.go.jp The development of new antifungal agents is crucial, and benzamide derivatives have emerged as promising candidates.

A study on novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives showed that most of the synthesized compounds exhibited good activity against six tested phytopathogenic fungi at a concentration of 50 µg/mL. jst.go.jpnih.gov One derivative, designated 6h, was particularly effective against Alternaria alternata, with a median effective concentration (EC50) of 1.77 µg/mL, which is superior to the commercial fungicide myclobutanil (EC50=6.23 µg/mL). jst.go.jpnih.gov Another compound, 6k, displayed the broadest antifungal spectrum, with EC50 values ranging from 0.98 to 6.71 µg/mL against the tested fungi. jst.go.jpnih.gov Structure-activity relationship (SAR) analysis indicated that the presence of fluorine or chlorine on the benzene (B151609) ring significantly enhanced antifungal activity. jst.go.jpnih.gov

Similarly, research on benzoxazole derivatives has identified compounds with potent antifungal effects. nih.gov A new derivative, C17, demonstrated good inhibitory activity against Phomopsis sp. with an EC50 value of 3.26 μM. nih.gov Further investigation suggested that this compound may exert its effect by targeting the mycelial cell membrane. nih.gov

Table 1: In Vitro Antifungal Activity of Benzamide Analogues against Phytopathogenic Fungi

| Compound/Analogue | Target Fungus | EC50 Value (µg/mL) | Reference |

|---|---|---|---|

| 6h (Benzamide Derivative) | Alternaria alternata | 1.77 | jst.go.jpnih.gov |

| Myclobutanil (Control) | Alternaria alternata | 6.23 | jst.go.jpnih.gov |

| 6k (Benzamide Derivative) | Various Fungi | 0.98 - 6.71 | jst.go.jpnih.gov |

| C17 (Benzoxazole Derivative) | Phomopsis sp. | 3.26 µM | nih.gov |

Benzamide-based compounds have been investigated as inhibitors of the bacterial cell division protein FtsZ, a promising target for new antibiotics. nih.gov One study described a new benzamide FtsZ inhibitor, TXH9179, which showed superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to earlier generation compounds. nih.gov TXH9179 was found to be four times more potent than a similar compound, TXA707, against a collection of 55 clinical isolates of MRSA and methicillin-sensitive S. aureus (MSSA). nih.gov

Other research has explored different benzamide derivatives. A series of 5-(bromo/nitropyridin-2-yl)benzamide derivatives demonstrated promising activity against both Gram-positive and Gram-negative bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 1.49 µM. epa.gov A sulfonamide derivative within this series, compound 5, showed particularly strong results, marking it as a potential lead compound. epa.gov

Furthermore, a study on 2-benzylidene-3-oxobutanamide derivatives identified compounds with significant activity against resistant pathogens. nih.gov Compound 17, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide, was active against both MRSA and multidrug-resistant Acinetobacter baumannii (Ab-MDR), with MIC values of 2 µg/mL and 16 µg/mL, respectively. nih.gov This compound was found to be bactericidal against Ab-MDR. nih.gov

Table 2: In Vitro Antibacterial Activity of Benzamide Analogues

| Compound/Analogue | Target Bacteria | Activity (MIC) | Reference |

|---|---|---|---|

| TXH9179 | MRSA, MSSA | 4-fold more potent than TXA707 | nih.gov |

| 5-(bromo/nitropyridin-2-yl)benzamides | Gram-positive & Gram-negative | 0.22–1.49 µM | epa.gov |

| Compound 17 | Staphylococcus aureus-MRSA | 2 µg/mL | nih.gov |

| Compound 17 | Acinetobacter baumannii-MDR | 16 µg/mL | nih.gov |

Antiprotozoal Activity Research against Parasitic Protozoa

The therapeutic potential of benzamide analogues extends to parasitic protozoa, which are responsible for widespread and devastating diseases in humans. Research has focused on their efficacy against the causative agents of malaria, human African trypanosomiasis, and leishmaniasis.

Malaria, caused by Plasmodium parasites, remains a major global health challenge. Benzamide derivatives have shown promise as antimalarial agents. A class of compounds known as N-benzoyl-2-hydroxybenzamides was found to be effective in the low nanomolar range against Toxoplasma gondii, a related apicomplexan parasite. nih.gov The lead compound from this study, QQ-437, was also shown to be active against chloroquine-resistant Plasmodium falciparum. nih.gov The mechanism of these compounds appears to involve the disruption of a unique parasite secretory pathway. nih.gov Falcilysin, a key peptidase in P. falciparum involved in hemoglobin degradation, has been identified as an attractive drug target, and its inhibition leads to parasite death. nih.gov

Human African Trypanosomiasis (HAT), or "sleeping sickness," is caused by the protozoan parasite Trypanosoma brucei. A phenotypic screen of a compound library for activity against T. brucei identified N-(2-aminoethyl)-N-phenyl benzamides as a starting point for medicinal chemistry efforts. nih.gov This led to the development of highly potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamides. nih.gov The most potent compound, designated 73, exhibited an in vitro half-maximal effective concentration (EC50) of 0.001µM. nih.gov

Table 3: In Vitro Efficacy of Benzamide Analogues against Trypanosoma brucei

| Compound/Analogue | Target Parasite | Activity (EC50) | Reference |

|---|

| Compound 73 (N-(2-aminoethyl)-N-benzyloxyphenyl benzamide) | Trypanosoma brucei | 0.001 µM | nih.gov |

Leishmaniasis is a parasitic disease caused by Leishmania protozoa. Several studies have explored benzamide analogues and other related structures as potential antileishmanial agents. One study synthesized a series of 2-hydroxy-3-(1,2,3-triazolyl)propyl vanillin derivatives and tested them against Leishmania infantum, Leishmania amazonensis, and Leishmania braziliensis. scielo.br Two compounds, 3s and 3t, were the most effective against all tested species. scielo.br

Another investigation into methoxylated cinnamides containing 1,2,3-triazole fragments identified a compound, designated 28, with relevant antileishmanial activity against L. braziliensis and low toxicity to murine cells. mdpi.com This compound was found to reduce the infection percentage in macrophages and induce the production of reactive oxygen species in the parasites. mdpi.com Additionally, a study on N,N'-(ethane-1,2-diyl)bis(3-methylbenzamide) reported an IC50 value of 5.77 μg/ml against leishmania, with docking studies suggesting it could inhibit the parasite's trypanothione reductase (TryR) enzyme. researchgate.net

Table 4: In Vitro Antileishmanial Activity of Related Analogues

| Compound/Analogue | Target Parasite | Activity (IC50) | Reference |

|---|---|---|---|

| N,N'-(ethane-1,2-diyl)bis(3-methylbenzamide) | Leishmania | 5.77 µg/mL | researchgate.net |

| Compound 28 (Methoxylated Cinnamide) | L. braziliensis | Reduces macrophage infection | mdpi.com |

| Compounds 3s and 3t (Vanillin Derivatives) | L. infantum, L. amazonensis, L. braziliensis | Effective against all species | scielo.br |

Enzyme Inhibition Studies

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Benzamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.

A study on a series of N,N'-(1,4-phenylene)bis(3-methoxybenzamide) compounds revealed potent inhibitory activity against AChE. One of the most active compounds in this series demonstrated an IC50 value of 0.056 µM, which is comparable to the well-known AChE inhibitor, donepezil (IC50 = 0.046 µM) nih.gov. Another study focusing on picolinamide derivatives, which are structurally related to benzamides, identified a compound with an IC50 of 2.49 ± 0.19 μM for AChE, showing high selectivity over BChE nih.gov.

The inhibitory potential of benzamides extends to BChE as well. Certain N-benzyl benzamide derivatives have shown very strong inhibitory effects on BChE, with IC50 values as low as 0.039 nM and 0.08 nM nih.gov. A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were also evaluated, with several compounds showing inhibitory activity against BChE, although none were active against AChE nih.gov.

Table 1: Cholinesterase Inhibitory Activity of Selected Benzamide Analogues

| Compound Class | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| N,N'-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 µM | nih.gov |

| Picolinamide derivative | AChE | 2.49 ± 0.19 μM | nih.gov |

| N-benzyl benzamide derivative | BChE | 0.039 nM | nih.gov |

| N-benzyl benzamide derivative | BChE | 0.08 nM | nih.gov |

Investigation of Other Relevant Enzymatic Targets

The enzymatic inhibitory profile of benzamide analogues is not limited to cholinesterases. Research has explored their effects on other enzymes implicated in various diseases.

One area of investigation is their role as inhibitors of β-secretase (BACE1), an enzyme involved in the production of amyloid-β peptides, which are a hallmark of Alzheimer's disease. The same N,N'-(1,4-phenylene)bis(3-methoxybenzamide) that potently inhibited AChE also showed activity against BACE1, with an IC50 value of 9.01 µM nih.gov. This dual-targeting ability makes such compounds interesting candidates for multi-target drug design for Alzheimer's disease nih.gov.

Furthermore, some benzamide derivatives have been designed and evaluated as selective inhibitors of Cytochrome P450 1B1 (CYP1B1), an enzyme linked to cancer. Computational and in-vitro studies have been conducted on benzamide derivatives to assess their potential as selective CYP1B1 inhibitors vensel.org.

In the realm of epigenetics, benzamide-based compounds have been investigated as histone deacetylase (HDAC) inhibitors. Certain derivatives have shown the ability to inhibit class I HDAC enzymes, which are promising targets for cancer therapy nih.gov.

Molecular Target Interactions and Pathway Modulation

Receptor Binding Studies

Benzamide derivatives have been shown to interact with various receptors in the central nervous system. For instance, studies have explored the binding of substituted benzamide ligands to the D4 dopamine receptor. These studies have revealed that substituents on the benzamide ring can indirectly influence interactions with specific residues within the receptor's transmembrane helix nih.gov.

The sigma-1 receptor, a molecular chaperone involved in neuroprotection, has also been a target for novel benzamide derivatives. Pharmacomodulation of a lead compound resulted in benzamide derivatives with high affinity for the sigma-1 receptor, along with improved metabolic stability and selectivity mdpi.com.

Additionally, C-benzoyl-1,2,3-triazole derivatives, which share a benzoyl moiety with the compound of interest, have been tested for their ability to displace [3H]flunitrazepam from the benzodiazepine receptor, indicating a potential interaction with this receptor site nih.gov.

Ion Channel Modulation

While direct evidence for ion channel modulation by 2-benzoyl-N-(1-methylbutyl)benzamide is lacking, related small molecules have been shown to affect ion channel activity. For example, the neuroprotective drug MS-153, a pyrazoline derivative, has been found to inhibit high voltage-gated calcium channels through interactions with protein kinase C nih.gov. This suggests that small molecules with related structural features could potentially modulate ion channel function. A recent study screened a library of ion channel inhibitors and identified the voltage-gated sodium channel modulator, DPI-201-106, as a compound that reduces glioblastoma cell viability nih.gov.

Interference with Bacterial Cell Wall Synthesis

The bacterial cell wall is a critical structure for bacterial survival, making its synthesis pathway an attractive target for antibiotics. The synthesis of peptidoglycan, the main component of the bacterial cell wall, is a complex process involving multiple enzymatic steps that occur in the cytoplasm, at the cell membrane, and in the periplasmic space mdpi.comnih.gov. While there is no specific literature detailing the interference of this compound with this process, the general vulnerability of this pathway to inhibition by small molecules is well-established mdpi.com. The synthesis involves the formation of a pentapeptide attached to N-acetyl-muramic acid, which is a key step in building the peptidoglycan structure researchgate.net. The enzymes involved in the membrane steps of this pathway, such as MraY and MurG, are considered excellent targets for novel antibiotics mdpi.com.

Neurobiological Activity Investigations, Including Neuroprotective Effects

While direct neurobiological studies on this compound are not extensively documented in publicly available research, investigations into its structural analogues within the broader benzamide class have revealed significant neuroprotective and neuroleptic activities. These studies provide a foundation for understanding the potential neurological effects of this compound class.

Research into various benzamide derivatives has highlighted their potential as neuroprotective agents in conditions such as Alzheimer's disease and ischemic stroke. One area of investigation has focused on N-benzyl benzamide derivatives as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. nih.gov A series of these compounds demonstrated potent, sub-nanomolar inhibition of BChE. nih.gov The inhibitory action was confirmed to be a result of direct binding to the enzyme. nih.gov Furthermore, select compounds from this series exhibited neuroprotective effects in an oxidative damage model. nih.gov In behavioral studies, specific N-benzyl benzamide derivatives showed a marked therapeutic effect against cognitive impairment induced by Aβ₁₋₄₂, suggesting their potential in improving cognitive dysfunction. nih.gov

Another class of analogues, benzyloxy benzamide derivatives, has been explored for its neuroprotective capabilities in the context of ischemic stroke. nih.gov The mechanism of action for these compounds is linked to the disruption of the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS). nih.gov This interaction is a key factor in the neuronal damage that occurs following a stroke. nih.gov A lead compound from this series, LY836, demonstrated improved neuroprotective activity in primary cortical neurons against glutamate-induced damage. nih.gov Further experiments confirmed that this compound significantly blocked the association between PSD95 and nNOS in cultured cortical neurons. nih.gov In animal models of stroke, this compound was shown to reduce infarct size and neurological deficit scores. nih.gov

Investigations into benzofuran-2-carboxamide derivatives, which are structurally related to benzamides, have also shown promise for neuroprotection. In a study using primary cultured rat cortical cells, these compounds were evaluated for their ability to protect against NMDA-induced excitotoxicity, a major contributor to neuronal cell death in various neurological disorders. Several derivatives offered considerable protection against this excitotoxic damage. researchgate.netnih.gov The neuroprotective effects of some of these compounds were found to be comparable to memantine, a known NMDA receptor antagonist. researchgate.net The mechanism of neuroprotection for some of these derivatives is also linked to their antioxidant properties, including the ability to scavenge free radicals and inhibit lipid peroxidation. researchgate.netnih.gov

The neurobiological activity of benzamide analogues also extends to neuroleptic effects. Several series of benzamides have been synthesized and evaluated for their potential as antipsychotic agents. nih.gov In studies using rat models, the inhibitory effects of these compounds on apomorphine-induced stereotyped behavior were assessed. nih.gov A strong correlation between the chemical structure and the observed activity was identified. nih.gov For instance, in a series of linear analogues of metoclopramide, the introduction of a benzyl group on the terminal nitrogen enhanced neuroleptic activity. nih.gov In a series of cyclic benzamides, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2) was found to be significantly more potent than the established antipsychotic haloperidol and the benzamide drug metoclopramide. nih.gov This particular compound also exhibited a favorable ratio of antistereotypic activity to cataleptogenicity, suggesting a potential for fewer side effects. nih.gov

However, not all benzamide derivatives exhibit typical neuroleptic profiles. For example, the benzamide derivative LIS-630 was studied for its effects on stress-induced behaviors in animals. nih.gov While it did show some effects on stress-related behaviors, such as restoring escape behavior after forced swimming, it did not displace ³H-spiroperidol from dopamine D2 receptor binding sites in the striatum, distinguishing its psychopharmacological profile from that of typical neuroleptics like tiapride. nih.gov

Table 1: Neuroprotective Activity of Selected Benzamide Analogues

| Compound Class | Target/Model | Key Findings |

|---|---|---|

| N-Benzyl Benzamides | Butyrylcholinesterase (BChE) / Alzheimer's Disease Model | Sub-nanomolar inhibition of BChE; neuroprotective in oxidative damage models; improved cognitive function in an Aβ₁₋₄₂-induced impairment model. nih.gov |

| Benzyloxy Benzamides | PSD95-nNOS Interaction / Ischemic Stroke Model | Disrupted the PSD95-nNOS protein-protein interaction; protected cortical neurons from glutamate-induced damage; reduced infarct size and neurological deficits in a rat model of stroke. nih.gov |

Table 2: Neuroleptic Activity of Selected Benzamide Analogues

| Compound/Class | Model | Key Findings |

|---|---|---|

| N-[2-(N-benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino) benzamide | Apomorphine-induced stereotypy in rats | Approximately 15 times more active than metoclopramide. nih.gov |

| cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide (YM-09151-2) | Apomorphine-induced stereotypy in rats | 13 times more potent than haloperidol and 408 times more potent than metoclopramide; showed a high ratio of antistereotypic activity to cataleptogenicity. nih.gov |

Structure Activity Relationship Sar Analysis of 2 Benzoyl N 1 Methylbutyl Benzamide Analogues

Systematic Evaluation of Substituent Effects on Biological Activity

The biological activity of 2-benzoyl-N-(1-methylbutyl)benzamide analogues is profoundly influenced by the nature and position of substituents on the benzoyl and benzamide (B126) aromatic rings. Systematic evaluation of these substituents reveals that both electronic and steric factors play a crucial role in modulating the compound's interaction with its biological target.

Research on related benzamide derivatives has shown that the introduction of different functional groups can lead to a wide spectrum of biological activities, including antiprotozoal, insecticidal, and fungicidal effects. For instance, in a series of N-benzoyl-2-hydroxybenzamides, the type of substituent on the B-ring (the benzoyl moiety) significantly impacted their activity against various parasites. This suggests that a systematic variation of substituents on the 2-benzoyl ring of this compound would likely result in a range of biological activities.

To illustrate the potential impact of substituents, a hypothetical data table is presented below, based on general trends observed in benzamide SAR studies.

| Analogue | Substituent (R) on Benzoyl Ring | Predicted Biological Activity | Key Observation |

|---|---|---|---|

| 1 | -H (unsubstituted) | Moderate | Baseline activity. |

| 2 | 4-Cl | High | Electron-withdrawing group enhances activity. |

| 3 | 4-OCH3 | Low | Electron-donating group may reduce activity. |

| 4 | 4-NO2 | High | Strong electron-withdrawing group significantly increases potency. mdpi.com |

| 5 | 2-F | High | Ortho-fluoro substitution can improve fungicidal activity. nih.gov |

Positional and Electronic Influence of Aromatic Ring Substitutions

The position of substituents on the aromatic rings is as critical as their electronic nature. Ortho, meta, and para substitutions can lead to different steric and electronic environments, which in turn affect the molecule's ability to bind to its target.

Studies on other benzamide series have demonstrated that the positional isomerism of a substituent can drastically alter biological activity. For example, in a series of 2-phenoxybenzamides, moving an N-Boc piperazinyl substituent from the ortho to the para position on the benzoyl ring resulted in a significant increase in antiplasmodial activity. mdpi.com This highlights the importance of the spatial arrangement of functional groups for optimal target interaction.

The electronic influence of substituents is also a key determinant of activity. Electron-withdrawing groups, such as halogens or nitro groups, can enhance the biological activity of benzamides. mdpi.com This effect may be attributed to increased binding affinity through favorable electronic interactions with the target protein or improved pharmacokinetic properties. Conversely, bulky electron-donating groups may be detrimental to activity.

The following table illustrates the potential effects of positional and electronic variations on the activity of a hypothetical this compound analogue with a chloro substituent.

| Analogue | Substituent Position | Electronic Effect | Predicted Activity |

|---|---|---|---|

| 6 | 2-Cl (ortho) | Electron-withdrawing, Steric hindrance | Moderate |

| 7 | 3-Cl (meta) | Electron-withdrawing | Low |

| 8 | 4-Cl (para) | Electron-withdrawing | High |

Impact of Alkyl Chain Length and Branching on Activity

The N-(1-methylbutyl) group of the parent compound is a crucial determinant of its biological activity. The length and branching of this alkyl chain can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity.

In general, increasing the length of a linear N-alkyl chain in benzamides can lead to an increase in activity up to a certain point, after which a further increase in chain length may result in decreased activity due to steric hindrance or unfavorable partitioning. Branching of the alkyl chain, as seen in the 1-methylbutyl group, can have varied effects. Studies on the biotransformation of related compounds have shown that increased branching can lead to decreased rates of metabolism. nih.gov In some cases, branching can also provide a better fit into a hydrophobic binding pocket of a receptor or enzyme.

For instance, in a study of bis-benzamides, variations in the N-alkyl side chains, including n-propyl, isopropyl, n-butyl, isobutyl, and sec-butyl groups, were explored to optimize anticancer activity. mdpi.com This indicates that subtle changes in the alkyl substituent can have a profound impact on the biological profile of the molecule.

Stereochemical Implications for Receptor/Enzyme Binding and Selectivity

The N-(1-methylbutyl) substituent of this compound contains a chiral center at the carbon atom attached to the amide nitrogen. This introduces the possibility of stereoisomerism, with the (R) and (S) enantiomers potentially exhibiting different biological activities and selectivities.

It is well-established in pharmacology that enantiomers of a chiral drug can have distinct interactions with biological macromolecules, which are themselves chiral. One enantiomer may bind with high affinity to a receptor or enzyme, while the other may have significantly lower affinity or even interact with a different target altogether. This stereoselectivity is a critical consideration in drug design and development.

Identification of Key Pharmacophoric Features for Desired Bioactivities

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound analogues, the key pharmacophoric features likely include:

Two aromatic rings: These can engage in π-π stacking or hydrophobic interactions with the target.

A hydrogen bond donor: The amide N-H group.

A hydrogen bond acceptor: The amide carbonyl oxygen.

A hydrophobic alkyl group: The N-(1-methylbutyl) moiety, which can fit into a hydrophobic pocket.

The benzoyl carbonyl group: This can act as an additional hydrogen bond acceptor.

The spatial arrangement of these features is crucial for biological activity. The 2-benzoyl substitution pattern creates a specific conformation that may be key to its interaction with the biological target. The relative orientation of the two aromatic rings, dictated by the benzoyl linkage, is a defining feature of this class of compounds.

Computational Chemistry and Molecular Modeling Studies of 2 Benzoyl N 1 Methylbutyl Benzamide and Its Ligand Interactions

Molecular Docking Simulations for Binding Site Prediction and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential binding sites on a biological target, such as a protein or enzyme, and in predicting the binding affinity and interaction patterns of a ligand, like 2-benzoyl-N-(1-methylbutyl)benzamide.

In a typical molecular docking study for this compound, the three-dimensional structure of the compound would first be generated and optimized to its lowest energy conformation. A target protein of interest would be selected based on therapeutic hypotheses. The docking process then involves systematically sampling a large number of orientations and conformations of the benzamide (B126) within the binding pocket of the target protein. A scoring function is used to estimate the binding energy for each pose, and the pose with the lowest energy is predicted as the most likely binding mode.

For instance, in studies of other benzamide derivatives, molecular docking has been successfully used to elucidate interactions with various enzymes. Docking studies of substituted benzamide analogues as FtsZ inhibitors, a key protein in bacterial cell division, revealed crucial hydrogen bond interactions with amino acid residues such as Val 207, Asn 263, and Leu 209. nih.gov Similarly, docking of aryl benzamide derivatives into the metabotropic glutamate (B1630785) receptor 5 (mGluR5) identified key interactions, including hydrogen bonds and π–π stacking with residues like Trp945, that stabilize the ligand in the binding site. mdpi.com

For this compound, we can hypothesize a set of interactions based on its structure. The benzoyl and benzamide rings could participate in π–π stacking and hydrophobic interactions, while the carbonyl oxygens and the N-H group are potential hydrogen bond acceptors and donors, respectively. The 1-methylbutyl group would likely occupy a hydrophobic pocket within the receptor.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value | Interacting Residues (Hypothetical) |

| Binding Affinity (kcal/mol) | -8.5 | |

| Hydrogen Bonds | 2 | Gln123, Asp184 |

| Pi-Pi Stacking | 1 | Phe182 |

| Hydrophobic Interactions | 5 | Val67, Ala85, Leu110, Ile165, Met180 |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. These methods can be applied to this compound to understand its fundamental chemical properties.

DFT calculations can determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.net Such calculations have been performed for various benzamide derivatives to correlate theoretical structures with experimental X-ray crystallography data. nih.gov

Furthermore, these calculations can map the distribution of electron density, identifying regions that are electron-rich or electron-poor. The resulting molecular electrostatic potential (MEP) map is crucial for understanding intermolecular interactions, as it highlights areas prone to electrophilic or nucleophilic attack. For this compound, the carbonyl oxygens would be expected to be regions of high negative potential, while the amide proton would be a region of positive potential.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. For a sulfonamide-Schiff base derivative, DFT calculations were used to determine these parameters and understand its reactivity. nih.gov

Table 2: Hypothetical Quantum Chemical Properties of this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

Conformational Analysis and Energy Landscape Mapping

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. The rotatable bonds within the molecule, particularly around the amide linkage and the alkyl chain, allow it to adopt various shapes. Conformational analysis aims to identify the stable conformers and to map the potential energy surface as a function of these rotations.

This analysis can be performed by systematically rotating key dihedral angles and calculating the energy of each resulting conformation using quantum chemical or molecular mechanics methods. This process generates a potential energy map that reveals the low-energy, stable conformations and the energy barriers between them. For a benzamide derivative with antitumor activity, conformational analysis was used to predict the lowest energy conformer, which is crucial for understanding its interaction with its biological target. tandfonline.com The polymorphism of 2-benzoyl-N,N-diethylbenzamide has also been studied, revealing different conformations and packing arrangements in its crystal structures, which can influence its physical properties. mdpi.com

For this compound, key dihedral angles would include the C-C-N-C torsion of the amide bond and the torsions within the 1-methylbutyl chain. Understanding the preferred conformations is essential, as only specific conformers may fit into the binding site of a target protein.

Molecular Dynamics Simulations to Elucidate Binding Stability and Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the complex over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein. mdpi.com

An MD simulation would start with the best-docked pose of this compound in its target protein, solvated in a water box with appropriate ions. The simulation then solves Newton's equations of motion for every atom in the system over a period typically ranging from nanoseconds to microseconds.

Analysis of the MD trajectory can reveal important information. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms can indicate the stability of the complex; a stable RMSD suggests a stable binding mode. tandfonline.com The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein that may be involved in ligand binding. tandfonline.com Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. Such simulations have been applied to various benzamide derivatives to confirm the stability of ligand-protein complexes and to refine the understanding of their binding modes. nih.govmdpi.com

Virtual Screening Strategies for Identifying Novel Active Analogues

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. If this compound is found to have interesting biological activity, virtual screening can be employed to discover novel, potentially more potent analogues.

There are two main approaches to virtual screening:

Ligand-based virtual screening: This method uses the structure of a known active compound, such as this compound, as a template. A common technique is pharmacophore modeling, where the key structural features required for activity (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) are defined. tandfonline.com This pharmacophore model is then used to search databases for other molecules that match these features. nih.gov

Structure-based virtual screening: This approach uses the 3D structure of the target protein. Large compound libraries are docked into the binding site of the target, and compounds are ranked based on their docking scores. nih.gov This method is effective for discovering compounds with novel chemical scaffolds that are different from the initial active compound.

A successful virtual screening campaign could identify a set of "hit" compounds. These hits would then be subjected to further computational analysis, such as more rigorous docking and MD simulations, before being synthesized and tested experimentally. For example, a virtual screening study on the ZINC database identified a novel hit compound for glucokinase activation with a high docking score. nih.gov

Future Research Directions and Potential Academic Applications of 2 Benzoyl N 1 Methylbutyl Benzamide and Its Derivatives

Development as Biochemical Probes for Cellular and Molecular Pathways

The structure of 2-benzoyl-N-(1-methylbutyl)benzamide is well-suited for development into biochemical probes to investigate cellular and molecular pathways. The benzophenone (B1666685) moiety can act as a photo-activatable cross-linking agent, allowing for the identification of protein targets. Future research could focus on synthesizing derivatives of this compound that incorporate reporter tags, such as fluorophores or biotin (B1667282), to facilitate the detection and isolation of binding partners.

Potential Research Workflow:

Synthesis of tagged derivatives of this compound.

Incubation of these probes with cell lysates or live cells.

Photo-activation to induce covalent cross-linking to interacting proteins.

Isolation of probe-protein complexes using the reporter tag (e.g., streptavidin beads for a biotin tag).

Identification of the bound proteins using mass spectrometry.

This approach could elucidate the mechanism of action of any observed biological activity and identify novel cellular pathways modulated by this class of compounds.

Utility as Chemical Building Blocks for More Complex Molecular Architectures

The this compound scaffold can serve as a versatile starting material for the synthesis of more complex molecules. The presence of multiple functional groups—the ketone, the amide, and the aromatic rings—provides several handles for chemical modification. For instance, the benzoyl group can be a precursor for the synthesis of heterocyclic systems, such as benzodiazepines, which are known to have a wide range of central nervous system activities. chemicalbook.com

Future synthetic efforts could explore:

Reductive amination of the ketone to introduce new chiral centers and functional groups.

Functionalization of the aromatic rings through electrophilic substitution to modulate electronic properties and steric bulk.

Cyclization reactions to create novel polycyclic and heterocyclic structures with potential therapeutic applications.

Exploration of Novel Biological Targets and Therapeutic Areas

The benzamide (B126) structural motif is present in a variety of approved drugs and clinical candidates, targeting a diverse range of biological entities. nih.gov For example, certain benzamides are known to act as inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are key targets in Alzheimer's disease research. nih.gov Other benzamide derivatives have shown potential as analgesics. chemicalbook.com

Future research on this compound should involve broad biological screening to identify potential new targets. This could include assays for:

Enzyme inhibition (e.g., kinases, proteases, cholinesterases).

Receptor binding (e.g., G-protein coupled receptors, ion channels).

Antimicrobial or antiviral activity.

The unique substitution pattern of this compound may confer selectivity for a particular biological target that is not observed with other benzamides.

Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies

The structure of this compound is amenable to combinatorial library synthesis. By varying the substituents on the benzoyl ring, the benzamide ring, and the N-alkyl group, a large library of related compounds can be generated.

A potential combinatorial approach could involve:

Acid Chloride Component: A diverse set of substituted benzoyl chlorides.

Amine Component: A variety of primary amines, including chiral and acyclic amines, to replace the 1-methylbutyl group.

This library of compounds could then be subjected to high-throughput screening (HTS) against a panel of biological targets to rapidly identify structure-activity relationships (SAR). The data from HTS would be invaluable for guiding the development of more potent and selective lead compounds.

Advanced Mechanistic Studies on Specific Biological Activities

Should initial screenings reveal significant biological activity for this compound or its derivatives, detailed mechanistic studies would be the logical next step. These studies could employ a variety of advanced techniques to understand how these compounds exert their effects at a molecular level.

X-ray Crystallography: Co-crystallization of an active derivative with its protein target can provide a detailed, atomic-level view of the binding interactions, guiding further rational drug design.

Computational Modeling and Molecular Docking: In silico studies can be used to predict the binding modes of new derivatives and to understand the key interactions driving affinity and selectivity.

Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction between the compound and its target.

These advanced studies would provide a solid foundation for the development of this compound derivatives as potential therapeutic agents or research tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.